(S)-Azepan-3-ol hydrochloride

CAS No.:

Cat. No.: VC13535348

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO |

|---|---|

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | (3S)-azepan-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |

| Standard InChI Key | UDCSEKAGGOQECK-RGMNGODLSA-N |

| Isomeric SMILES | C1CCNC[C@H](C1)O.Cl |

| SMILES | C1CCNCC(C1)O.Cl |

| Canonical SMILES | C1CCNCC(C1)O.Cl |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

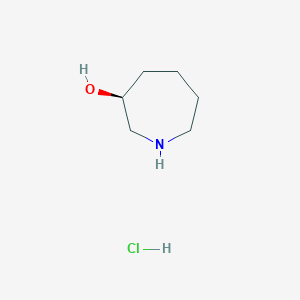

(S)-Azepan-3-ol hydrochloride consists of a seven-membered azepane ring with a hydroxyl group at position 3 and a protonated amine forming a hydrochloride salt (Fig. 1). Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₄ClNO |

| SMILES (S-enantiomer) | C1CC@HCNCC1.Cl |

| InChIKey (Racemic) | SWIMYOUDBYVEIN-UHFFFAOYSA-N |

| Predicted CCS ([M+H]⁺) | 120.8 Ų |

The stereocenter at position 3 dictates the (S) configuration, which influences molecular interactions in chiral environments.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are absent in available sources, computational predictions based on analogous azepane derivatives suggest:

-

¹H NMR: Distinct resonances for the hydroxyl proton (~1.5–2.5 ppm) and methylene groups adjacent to nitrogen (~2.8–3.5 ppm).

-

IR: Stretching vibrations for O-H (~3200–3600 cm⁻¹) and N-H (~2500–3000 cm⁻¹) bonds.

Synthetic Strategies

Reduction of Azepan-3-one

The racemic precursor, azepan-3-one, is reduced to azepan-3-ol using agents like NaBH₄ or LiAlH₄. Asymmetric synthesis of the (S)-enantiomer may employ chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or enzymatic resolution.

Example Protocol:

-

Reduction: Azepan-3-one + NaBH₄ → Racemic azepan-3-ol.

-

Chiral Resolution: Use of chiral column chromatography or enzymatic kinetic resolution to isolate (S)-azepan-3-ol.

-

Salt Formation: Treatment with HCl gas in anhydrous ether yields the hydrochloride salt .

Industrial Considerations

Scalable methods include catalytic hydrogenation of azepan-3-one using Pd/C or PtO₂, followed by HCl acidification. Optical purity is maintained via enantioselective catalysts or crystallization with chiral counterions.

Physicochemical Properties

Collision Cross-Section Data

Ion mobility spectrometry predictions for adducts (Table 1) aid in mass spectrometry-based identification:

Solubility and Stability

-

Solubility: High water solubility due to ionic hydrochloride form.

-

Stability: Hygroscopic; storage under inert atmosphere recommended.

Applications in Pharmaceutical Chemistry

Chiral Building Block

(S)-Azepan-3-ol hydrochloride serves as a precursor for bioactive molecules, including:

-

Serotonin Receptor Antagonists: Analogous to azasetron (Y-25130), a 5-HT₃ antagonist synthesized via similar intermediates .

-

Antimicrobial Agents: Azepane derivatives exhibit activity against resistant pathogens (e.g., MRSA) through membrane disruption .

Stereochemical Impact

The (S) configuration enhances binding affinity to chiral targets (e.g., enzymes, GPCRs), as seen in comparative studies of enantiomeric pairs.

Biological Activity and Mechanisms

Central Nervous System (CNS) Targets

The azepane moiety is prevalent in neuromodulators due to its ability to cross the blood-brain barrier. Computational docking studies propose interactions with GABAₐ or NMDA receptors.

Challenges and Future Directions

Synthesis Optimization

-

Enantioselective Catalysis: Development of cost-effective chiral catalysts for large-scale (S)-enantiomer production.

-

Green Chemistry: Solvent-free or aqueous-phase reactions to reduce environmental impact.

Biological Profiling

-

In Vitro Screens: Evaluation against kinase targets, ion channels, and microbial panels.

-

In Vivo Pharmacokinetics: Absorption, distribution, and toxicity studies in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume